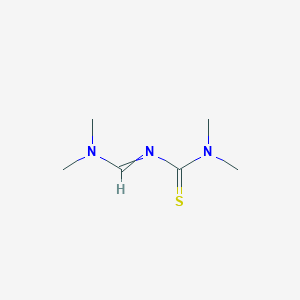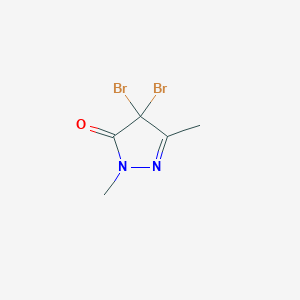
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
The synthesis of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
化学反応の分析
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazolone derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazolone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
類似化合物との比較
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Lacks the bromine atoms, resulting in different chemical and biological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of bromine atoms, leading to variations in reactivity and applications.
The presence of bromine atoms in this compound makes it unique and imparts specific chemical properties that are not observed in other similar compounds.
特性
CAS番号 |
116342-87-1 |
|---|---|
分子式 |
C5H6Br2N2O |
分子量 |
269.92 g/mol |
IUPAC名 |
4,4-dibromo-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-3-5(6,7)4(10)9(2)8-3/h1-2H3 |
InChIキー |
DWWZEYOTASQVAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
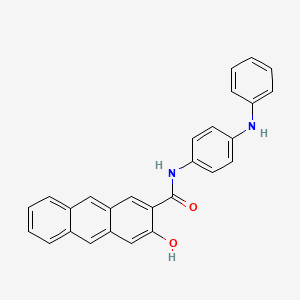
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
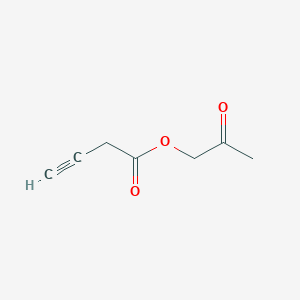
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
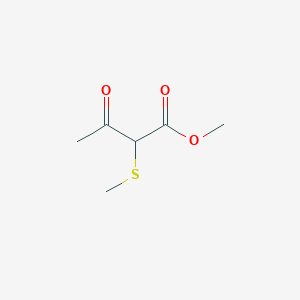

![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
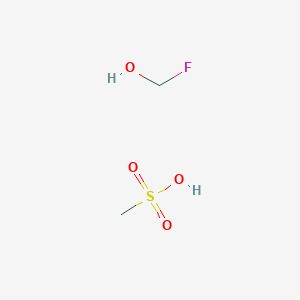
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
